molecular formula C8H7NS B13814980 Thieno[3,2-b]pyridine, 2-methyl-

Thieno[3,2-b]pyridine, 2-methyl-

Cat. No.: B13814980
M. Wt: 149.21 g/mol
InChI Key: RKQWKIZYDYKFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palladium-Catalyzed Cross-Coupling Approaches for Core Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of thieno[3,2-b]pyridine scaffolds by enabling selective bond formation at specific positions. The 2-methyl substituent on the thieno[3,2-b]pyridine core influences electronic density distribution, thereby modulating reactivity in coupling reactions.

Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig reaction is widely employed to introduce nitrogen-containing groups onto the thieno[3,2-b]pyridine scaffold. For example, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes coupling with bromo-nitrobenzenes using Pd(OAc)₂/xantphos and Cs₂CO₃ as a base, yielding diarylamine derivatives in >80% yields. The 2-methyl group adjacent to the coupling site enhances steric hindrance, necessitating optimized ligand systems to maintain efficiency.

Suzuki-Miyaura Coupling for C–C Bond Formation

Suzuki-Miyaura couplings enable the introduction of aryl and heteroaryl groups at the 3- and 6-positions of the scaffold. A representative protocol uses Pd(PPh₃)₄ with K₂CO₃ in toluene/water, achieving cross-coupling between 3-bromo-thieno[3,2-b]pyridine and phenylboronic acid with 75–90% yields. The electron-donating 2-methyl group slightly deactivates the ring, requiring elevated temperatures (80–100°C) for optimal conversion.

Table 1: Palladium-Catalyzed Cross-Coupling Conditions for 2-Methyl-Thieno[3,2-b]pyridine
Reaction Type Catalyst System Substrate Position Yield (%) Reference
Buchwald-Hartwig Pd(OAc)₂/xantphos C3 82
Suzuki-Miyaura Pd(PPh₃)₄ C3, C6 75–90
Sonogashira PdCl₂(PPh₃)₂/CuI C5 68

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

2-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H7NS/c1-6-5-7-8(10-6)3-2-4-9-7/h2-5H,1H3

InChI Key

RKQWKIZYDYKFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C=CC=N2

Origin of Product

United States

Preparation Methods

Cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide

A prominent and well-documented method involves the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide derivatives under acidic conditions to yield thieno[3,2-c]pyridine, which is structurally analogous to thieno[3,2-b]pyridine, 2-methyl- (the difference in nomenclature often relates to regioisomers or substituent positions).

Key steps and conditions:

  • Starting materials: N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide, where R is a lower alkyl group or forms a 2- or 3-membered alkylene radical.
  • Cyclization: Treatment with a strong mineral acid such as hydrochloric acid, sulfuric acid, or hydrobromic acid.
  • Solvent: Inert organic solvents like dioxane, ethanol, isopropanol, or butanol.
  • Temperature: Between 50°C and the boiling point of the solvent mixture.
  • Yields: Good to excellent yields reported (up to 84% in tosylation steps and 76% in cyclization to thieno-pyridine derivatives).

Example procedure:

  • React 3-bromomethyl-thiophene with N-[2,2-(OR)2]-ethyl-para-toluene sulfonamide in ethanol under reflux to form the sulfonamide intermediate.
  • Cyclize this intermediate by refluxing with 12N HCl in dioxane for 4 hours.
  • Extract and purify the product by distillation under reduced pressure to obtain thieno[3,2-c]pyridine (analogous to 2-methyl derivative).

Multicomponent Reaction via α-Halogen Compounds and 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles

Another modern approach involves a cascade synthesis starting from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles reacting with α-halogen compounds in the presence of sodium alkoxide at room temperature.

Key aspects:

  • Preparation of intermediates: The 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles are synthesized via a one-pot multicomponent reaction involving aldehydes, malononitrile, and benzenethiol with base catalysts.
  • Conversion to free thiol: Treatment with sodium sulfide in DMF at 80°C for 2-3 hours yields free thiol derivatives.
  • Cyclization: Reaction of free thiol with α-halogen compounds in the presence of sodium alkoxide at room temperature for 5-10 minutes leads to thieno[2,3-b]pyridine derivatives.
  • Advantages: Short reaction times, mild conditions, and moderate to good yields.
  • Relevance: Though primarily for thieno[2,3-b]pyridines, this method demonstrates versatility in preparing fused thienopyridine systems, potentially adaptable for 2-methyl derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Reaction Time Yield (%) Notes
Acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide 3-bromomethyl-thiophene + sulfonamide Strong mineral acid (HCl, H2SO4), inert solvent (dioxane, ethanol) Reflux at 50°C to boiling point 4 hours Up to 76% Well-established, scalable, good purity
Multicomponent reaction with α-halogen compounds and 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles Aldehydes + malononitrile + benzenethiol Sodium alkoxide, sodium sulfide, α-halogen compounds Room temperature, 5-10 minutes (cyclization) Minutes to hours (overall) Moderate to good Mild conditions, rapid synthesis, potential for library synthesis

Scientific Research Applications

Antitumor Activity

Thieno[3,2-b]pyridine derivatives have shown promising antitumor activity in various studies. One notable study evaluated the antitumor effects of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives against triple-negative breast cancer (TNBC) cell lines. The results indicated that certain compounds exhibited significant growth inhibition in TNBC cells with minimal effects on non-tumorigenic cells. For instance, compound 2e demonstrated a GI50 value of 13 μM against MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .

Drug Delivery Systems

Magnetoliposomes incorporating thieno[3,2-b]pyridine derivatives have been developed as effective drug delivery systems. These liposomes can be guided to specific sites using external magnetic fields, enhancing targeted therapy while minimizing side effects. In vitro studies showed that drug-loaded magnetoliposomes achieved high encapsulation efficiencies (over 75%) and exhibited low GI50 values across several human tumor cell lines . This dual approach combines chemotherapy with magnetic hyperthermia, presenting a novel strategy for cancer treatment.

Case Study: Antitumor Effects on TNBC Cells

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23113Minimal effect
1MDA-MB-468<10Low cytotoxicity

Case Study: Magnetoliposome Delivery

ParameterValue
Encapsulation Efficiency>75%
Magnetic PropertiesSuperparamagnetic behavior
In Vitro GI50 ValuesRanged from 0.09 to 5.91 μM

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives differ in the fusion position of the thiophene and pyridine rings. These compounds exhibit broad pharmacological profiles, including anticancer, antiviral, and anti-inflammatory activities . However, their binding modes and selectivity differ due to altered electronic and steric properties. For example, thieno[3,2-b]pyridine derivatives show superior kinase selectivity compared to thieno[2,3-b]pyridines, as demonstrated in Haspin kinase inhibition (IC₅₀ < 100 nM for MU1920) .

Pyrido[3',2':4,5]thieno[3,2-b]pyridine Derivatives

Condensed derivatives like pyrido[3',2':4,5]thieno[3,2-b]pyridine (compound 5) demonstrate enhanced anticancer activity. For instance, compound 5 exhibited IC₅₀ values of 10.33 µM (HepG2) and 9.70 µM (MCF-7), comparable to doxorubicin (8.555 µM and 8.90 µM, respectively) . In contrast, replacing the 2-methyl group (compound 7) reduced activity, highlighting the critical role of substituent positioning .

Thienopyrimidines

Thienopyrimidines (e.g., thieno[2,3-d]pyrimidine) share structural similarities but differ in ring fusion and electronic properties. These compounds are primarily explored for CNS disorders and antimicrobial applications, with fewer reports on kinase inhibition compared to thieno[3,2-b]pyridines .

Methyl Group at Position 2

The 2-methyl group is pivotal for activity. For example:

  • Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (e.g., compound 2e) showed potent activity against triple-negative breast cancer (TNBC) cells, reducing tumor size in ovo without toxicity to non-tumorigenic cells .
  • Replacement of the 2-methyl group in pyrido[3',2':4,5]thieno[3,2-b]pyridine derivatives (compound 7) decreased anticancer efficacy by >50% .

Halogen Substituents

  • 3-Bromo-2-phenylthieno[3,2-b]pyridine (CAS 900535-89-9) and 5,7-dichloro derivatives are intermediates for synthesizing kinase inhibitors and antiproliferative agents .
  • Bromination at position 3 (e.g., 3-bromothieno[3,2-b]pyridin-7-amine) enhances electrophilic reactivity, facilitating further functionalization .

Benzothiazole and Indole Moieties

  • 6-(Benzothiazole)aminothieno[3,2-b]pyridines exhibited GI₅₀ values of 3.5–6.4 µM in tumor cells, outperforming indole-substituted analogs (GI₅₀ 15.8–18.1 µM) .

Comparative Analysis of Anticancer Activity

Compound Substituents Cell Line (IC₅₀, µM) Reference
Pyrido[3',2':4,5]thieno[3,2-b]pyridine (5) 2-Methyl, pyrido fusion HepG2: 10.33; MCF-7: 9.70
Doxorubicin Reference drug HepG2: 8.555; MCF-7: 8.90
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate (2e) 2-Carboxylate, aryl substituents TNBC: Significant reduction in tumor size (in ovo)
6-Benzothiazole derivative 6-(Benzothiazole)amino GI₅₀: 3.5–6.4 µM

Selectivity in Kinase Inhibition

  • MU1920: A thieno[3,2-b]pyridine-based inhibitor of Haspin kinase, with >100-fold selectivity over other kinases. It acts as a chemical probe but lacks cytotoxicity in cancer cells .
  • VEGFR-2/c-Met inhibitors: Substituted 7-arylethers of thieno[3,2-b]pyridine inhibit angiogenesis pathways synergistically, unlike ATP-mimetic kinase inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.